N-tert-butyl-5-chloro-2-methoxybenzamide
Description
N-tert-butyl-5-chloro-2-methoxybenzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom, a chlorine substituent at the 5-position, and a methoxy group at the 2-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity due to the tert-butyl group and electronic modulation via the chloro and methoxy groups.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)14-11(15)9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
TZXXWDNICCMSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The tert-butyl group in the target compound may confer resistance to oxidative metabolism compared to analogs with smaller alkyl chains (e.g., methyl or ethyl groups in ) .
- Electronic Effects : The electron-withdrawing chloro and electron-donating methoxy groups could modulate the benzamide’s electronic profile, influencing receptor binding or solubility.
- Biological Activity : While sulfamoyl-triazine analogs () may target enzymes like carbonic anhydrases, the target compound’s simpler structure could favor different pharmacological pathways .
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